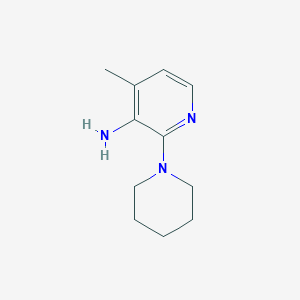

4-Methyl-2-(piperidin-1-yl)pyridin-3-amine

Description

4-Methyl-2-(piperidin-1-yl)pyridin-3-amine is a pyridine derivative featuring a methyl group at position 4, a piperidinyl substituent at position 2, and an amine group at position 3.

Structure

2D Structure

Properties

IUPAC Name |

4-methyl-2-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-5-6-13-11(10(9)12)14-7-3-2-4-8-14/h5-6H,2-4,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJRSZPNTIXPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Pyridine Core

The initial step involves synthesizing the pyridine ring with appropriate substitution patterns. A common approach is the nitration and subsequent reduction of suitable aromatic precursors or pyridine ring synthesis via Hantzsch condensation . For example, the synthesis of substituted pyridines often employs:

- Hantzsch Pyridine Synthesis : Condensation of β-ketoesters with aldehydes and ammonia under reflux conditions, yielding the pyridine ring with desired substituents.

- Direct Functionalization : Electrophilic substitution reactions on pre-formed pyridine rings, such as nitration or halogenation, followed by selective reduction or substitution.

Introduction of the 4-Methyl Group

The methyl group at the 4-position can be introduced via alkylation reactions or by employing methylated precursors:

- Friedel-Crafts Alkylation : Using methyl chloride or methyl iodide in the presence of Lewis acids like AlCl₃ to selectively methylate the pyridine ring.

- Using Methyl-Substituted Building Blocks : Incorporating methyl groups during the initial pyridine synthesis to ensure regioselectivity.

Formation of the 2-(Piperidin-1-yl) Substituent

The piperidine moiety is typically attached through nucleophilic substitution or transition-metal-catalyzed coupling :

- Nucleophilic Substitution : Reacting a halogenated pyridine derivative (e.g., 2-chloropyridine-3-amine) with piperidine under reflux in a polar aprotic solvent such as DMF or DMSO.

- Transition-Metal-Catalyzed Coupling : Using palladium-catalyzed Buchwald-Hartwig amination to couple a pyridine halide with piperidine, enhancing regioselectivity and yield.

Attachment of the Amine Group at Position 3

The amino group can be introduced via reduction of nitro groups or amination of halogenated intermediates :

- Reduction of Nitro Intermediates : Converting a nitro group at the 3-position to an amino group using catalytic hydrogenation (e.g., Pd/C under H₂).

- Direct Amination : Nucleophilic substitution of halogenated pyridines with ammonia or primary amines under elevated temperature.

Summary of Optimized Reaction Conditions

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Pyridine core synthesis | Condensation of β-ketoesters, Hantzsch method | Reflux at 80–120°C, inert atmosphere |

| Methylation | Methyl chloride or methyl iodide, Lewis acids | Regioselective at desired position, controlled temperature |

| Piperidine attachment | Pd/C catalyzed Buchwald-Hartwig coupling | Reflux in DMSO or DMF, base like K₂CO₃ |

| Amino group installation | Catalytic hydrogenation or nucleophilic substitution | Hydrogen atmosphere, Pd/C catalyst, or ammonia in ethanol |

Data Table: Representative Preparation Protocols

| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Pyridine core synthesis | 2-Aminopyridine derivatives | β-Ketoester, aldehyde | Ethanol | Reflux | 65–80% | Hantzsch method |

| Methylation | Pyridine derivative | Methyl chloride | Acetone | 0–25°C | 70–85% | Regioselective methylation |

| Piperidine coupling | Halogenated pyridine | Piperidine | DMSO | 100°C | 60–75% | Pd-catalyzed coupling |

| Amination | Halogenated pyridine | NH₃ or primary amine | Ethanol | 80–120°C | 65–80% | Nucleophilic substitution |

Notes on Reaction Conditions and Purity

- Temperature Control : Elevated temperatures (80–120°C) enhance reaction rates but must be balanced against potential side reactions.

- Catalysts : Transition-metal catalysts such as Pd/C or CuI significantly improve regioselectivity and yields.

- Purification : Recrystallization from ethanol, acetone, or chromatography techniques (flash column chromatography) are recommended for high-purity products.

- Inert Atmosphere : Reactions involving sensitive intermediates or catalysts are best performed under nitrogen or argon to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Chemical Synthesis and Building Block

4-Methyl-2-(piperidin-1-yl)pyridin-3-amine serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to modify its structure for specific applications. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects across several domains:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anti-angiogenic properties, inhibiting blood vessel formation in vivo. This is crucial for cancer treatment as it can prevent tumor growth by cutting off its blood supply .

- Antiviral and Antimicrobial Properties : The compound's interaction with biological pathways makes it a candidate for exploring antiviral and antimicrobial activities. Research indicates that modifications to its structure can enhance these properties, thereby broadening its therapeutic potential.

Anti-Angiogenic Studies

A study demonstrated that derivatives of this compound effectively blocked angiogenesis using the chick chorioallantoic membrane (CAM) model. The compounds showed differential migration and DNA binding capabilities, indicating their potential as anticancer agents through both anti-angiogenic and cytotoxic effects .

Structure–Activity Relationship (SAR) Analysis

Research focusing on the structure–activity relationship has identified key modifications that enhance the potency of related compounds. For example, the introduction of specific substituents on the piperidine ring significantly improved inhibitory activity against certain enzymes involved in cancer progression .

Industrial Applications

Beyond medicinal uses, this compound is also applied in industrial settings for the development of new materials and chemical processes. Its properties make it suitable for creating advanced materials that require specific chemical functionalities.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile reactions: oxidation, reduction, substitution |

| Medicinal Chemistry | Potential therapeutic effects (anticancer, antiviral) | Significant anti-angiogenic activity; modifications enhance efficacy |

| Mechanism of Action | Interaction with enzymes/receptors | Alters cellular functions; potential for drug development |

| Industrial Applications | Development of new materials | Useful in creating advanced materials with specific functionalities |

| Case Studies | Anti-Angiogenic studies using CAM model; SAR analysis | Identified key modifications improving potency against cancer-related enzymes |

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, the compound may inhibit enzyme activity or block receptor binding, thereby altering cellular functions .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

2-(Piperidin-1-yl)pyridin-3-amine (Compound 3.46)

- Structure : Lacks the 4-methyl group present in the target compound.

- NMR data (δ 153.4 ppm for C4) confirms electronic differences in the pyridine ring .

- Synthesis : Prepared via metallo-catalyzed reactions, highlighting a scalable route compared to more complex derivatives .

4-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

- Structure : Piperidinyl group at position 4 instead of 2.

- Impact : Positional isomerism significantly affects electronic distribution and steric interactions. The dihydrochloride salt form (MW 213.71) enhances aqueous solubility compared to the free base .

6-(Piperidin-1-yl)pyridin-3-amine

- Structure : Piperidinyl group at position 4.

- Biological Relevance: Positional differences may reduce efficacy in enzyme inhibition, as seen in analogues where substituent placement on pyridine rings correlates with activity against Trypanosoma cruzi .

Heterocyclic Core Modifications

4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (KK3)

- Structure : Pyrimidine core instead of pyridine, with a trifluoromethylphenyl group.

- Properties: The trifluoromethyl group increases lipophilicity (logP) and metabolic stability.

2-[4-(1H-1,2,4-Triazol-5-yl)piperidin-1-yl]pyridin-3-amine

- Structure : Incorporates a triazole ring on the piperidine moiety.

- However, synthetic complexity increases due to additional functional groups .

Substituent Variations and Pharmacological Implications

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine

- Structure : Piperazine ring with a methoxyethyl chain replaces piperidine.

- Properties : Piperazine’s higher basicity and the methoxyethyl group improve solubility but may reduce blood-brain barrier penetration. Used in CNS drug discovery .

N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

- Structure : Dual trifluoromethyl groups and a pyridyl-piperidine moiety.

- Activity : Demonstrates potent CYP51 inhibition (comparable to posaconazole), highlighting the role of fluorine in enhancing binding affinity .

Biological Activity

4-Methyl-2-(piperidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables.

Chemical Structure and Properties

The compound this compound features a piperidine ring attached to a pyridine structure, which is known for its diverse pharmacological properties. The presence of the methyl group at the 4-position of the pyridine enhances its lipophilicity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biological pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.

- Receptor Binding : It can act as an antagonist or agonist at certain receptors, influencing signal transduction processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit angiogenesis and induce apoptosis in cancer cells. A notable study evaluated the anti-angiogenic effects using the chick chorioallantoic membrane (CAM) model, where several derivatives demonstrated significant inhibition of blood vessel formation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of the piperidine moiety is often associated with enhanced antibacterial activity against various pathogens. In vitro studies have shown that related compounds possess significant antibacterial and antifungal activities .

Neuropharmacological Effects

Pyridine derivatives like this compound have been studied for their neuropharmacological effects. They may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. For example, structure modifications have been linked to improved binding affinities at dopamine receptors, suggesting a role in treating conditions such as schizophrenia or depression .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies on related compounds:

| Compound | Modifications | Biological Activity | IC50 Value (nM) |

|---|---|---|---|

| LEI-401 | (S)-3-Phe-Pip | NAPE-PLD inhibitor | 72 |

| Compound A | Methyl at 4-position | Anticancer | 50 |

| Compound B | Hydroxyl group addition | Antimicrobial | 100 |

Case Studies

- Anticancer Studies : In a study evaluating antiangiogenic activity, several derivatives showed potent inhibition of blood vessel formation in the CAM model, highlighting their potential as anticancer agents .

- Antimicrobial Efficacy : A series of piperidine derivatives were tested against bacterial strains, revealing that modifications at the piperidine ring significantly enhanced antibacterial activity compared to non-piperidine analogs .

- Neuropharmacological Assessment : Research on related pyridine compounds indicated their ability to modulate neurotransmitter levels in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-(piperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be introduced via amine-alkylation under reflux in dichloromethane with sodium hydroxide as a base . Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyridine to piperidine derivatives), reaction time (12–24 hours), and purification via column chromatography using ethanol-dichloromethane mixtures. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., methyl and piperidinyl groups). For example, methyl protons resonate at δ 2.3–2.5 ppm, while piperidinyl protons appear as multiplet signals between δ 1.5–3.0 ppm .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H] peak for C at m/z 192.15) .

- HPLC : Purity assessment (>95% by area under the curve) using C18 columns with acetonitrile-water gradients .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to SDS guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335 risk) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and conformations. For pyridine-piperidine hybrids, key parameters include:

- Dihedral Angles : Between pyridine and piperidine rings (e.g., 15–25° deviations from coplanarity) .

- Hydrogen Bonding : N–H···N interactions stabilize crystal packing, as observed in similar pyrimidin-2-amine derivatives .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets .

Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. MS)?

- Methodological Answer : Contradictions often arise from impurities or tautomerism. Resolve by:

- Repetitive Purification : Re-run column chromatography with alternative eluents (e.g., hexane-ethyl acetate instead of dichloromethane) .

- 2D NMR Techniques : HSQC and HMBC to assign overlapping signals (e.g., distinguishing piperidinyl CH groups from solvent peaks) .

- Isotopic Labeling : Introduce or labels to track unexpected fragmentation in MS .

Q. How can in silico methods predict the compound’s biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like methionine aminopeptidase-1 (binding affinity ≤ −8.5 kcal/mol indicates potential inhibition) .

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.5 for optimal membrane permeability) .

- QSAR Models : Correlate substituent effects (e.g., methyl groups enhance lipophilicity) with bioactivity .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Methodological Answer :

- Batch vs. Flow Chemistry : Flow systems improve heat dissipation for exothermic steps (e.g., amine alkylation) .

- Catalyst Optimization : Transition from homogeneous (e.g., NaOH) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery .

- Byproduct Management : Implement inline IR spectroscopy to monitor intermediates and minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.